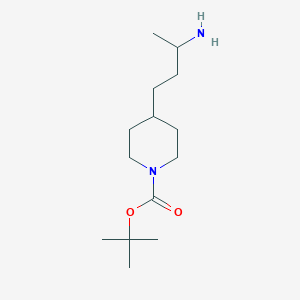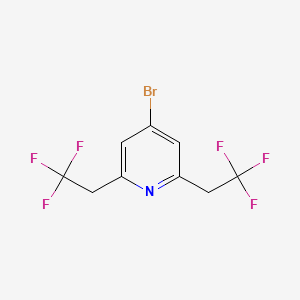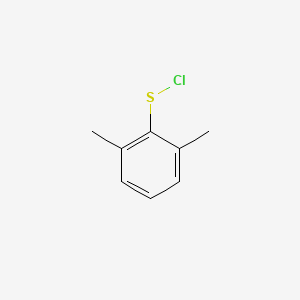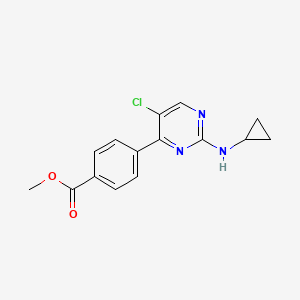
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring and a benzoic acid methyl ester group. Its molecular formula is C15H14ClN3O2.
准备方法
The synthesis of Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate involves several steps. One common synthetic route starts with the preparation of 5-chloro-2-cyclopropylaminopyrimidine, which is then reacted with 4-carboxybenzoic acid methyl ester under specific conditions to form the desired compound. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
作用机制
The mechanism of action of Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
相似化合物的比较
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:
5-Chloro-2-cyclopropyl-6-hydroxy-4-pyrimidine-carboxylic acid: This compound shares a similar pyrimidine ring structure but lacks the benzoic acid methyl ester group.
6-Amino-5-chloro-2-cyclopropyl-pyrimidine-4-carboxylic acid: Another similar compound with an amino group instead of the benzoic acid methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H14ClN3O2 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC 名称 |
methyl 4-[5-chloro-2-(cyclopropylamino)pyrimidin-4-yl]benzoate |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14(20)10-4-2-9(3-5-10)13-12(16)8-17-15(19-13)18-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,17,18,19) |
InChI 键 |
QUXBGSRLACBYDY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3CC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetamido-2-[(dimethylamino)methyl]phenol](/img/structure/B8285995.png)
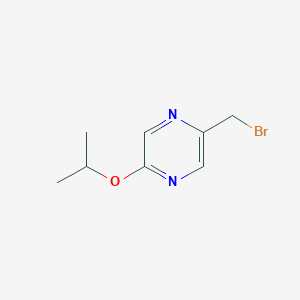
![3-Methyl-2-phenylimidazo[2,1-b]benzothiazole](/img/structure/B8286011.png)


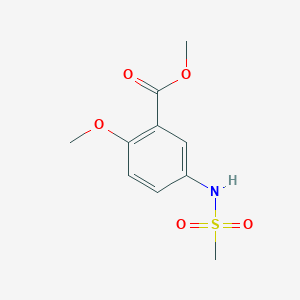
![1-[5-methyl-2-(3-pyridinyl)-1H-imidazol-4-yl]ethanone](/img/structure/B8286048.png)
![2-[3,5-Bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B8286053.png)


